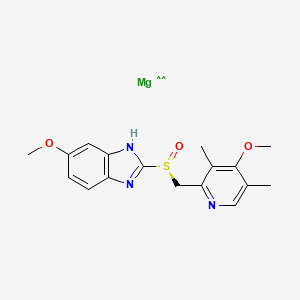

Esomeprazole magnesium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'esoméprazole (sel de magnésium) est un inhibiteur de la pompe à protons (IPP) utilisé pour réduire la production d'acide gastrique. Il est généralement commercialisé sous le nom de marque Nexium. Ce composé est l'isomère S de l'oméprazole et est utilisé pour traiter des affections telles que le reflux gastro-œsophagien (RGO), la maladie ulcéreuse peptique et le syndrome de Zollinger-Ellison .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La préparation de l'esoméprazole (sel de magnésium) implique plusieurs étapes :

Matière de départ : La synthèse commence avec la 4-méthoxy-2-hydroxyméthyl-3,5-diméthyl pyridine.

Bromation : Ce composé réagit avec l'acide bromhydrique pour former la 4-méthoxy-2-bromométhyl-3,5-diméthyl pyridine.

Formation du thioéther : Le composé bromé est ensuite mis à réagir avec le 5-méthoxy-2-[(4-méthoxy-3,5-diméthyl-2-pyridinyl)méthylthio]-1H-benzimidazole dans le méthanol.

Oxydation : Le composé résultant est oxydé à l'aide de D-tartrate de diéthyle, de titanate de tétrabutyle et d'eau pour former l'esoméprazole.

Formation du sel : Finalement, l'esoméprazole réagit avec le méthoxyde de magnésium pour produire l'esoméprazole (sel de magnésium).

Méthodes de production industrielle : La production industrielle de l'esoméprazole (sel de magnésium) suit des voies synthétiques similaires mais est optimisée pour la fabrication à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés .

Types de réactions :

Oxydation : L'esoméprazole subit une oxydation pour former sa forme sulfoxyde active.

Substitution : La synthèse implique des réactions de substitution nucléophile, notamment lors de la formation de la liaison thioéther.

Réactifs et conditions communs :

Agents oxydants : D-tartrate de diéthyle, titanate de tétrabutyle.

Solvants : Méthanol, dichlorométhane.

Catalyseurs : Titanate de tétrabutyle.

Principaux produits :

Esoméprazole : Le produit principal formé après oxydation.

Esoméprazole (sel de magnésium) : Le produit final après réaction avec le méthoxyde de magnésium.

4. Applications de la recherche scientifique

L'esoméprazole (sel de magnésium) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des inhibiteurs de la pompe à protons.

Biologie : Enquête sur ses effets sur la sécrétion d'acide gastrique et son rôle dans les processus cellulaires.

Médecine : Largement utilisé dans les essais cliniques pour évaluer son efficacité dans le traitement des troubles liés à l'acidité.

Industrie : Employé dans la formulation de produits pharmaceutiques pour le traitement du RGO et d'autres affections liées à l'acidité

5. Mécanisme d'action

L'esoméprazole (sel de magnésium) exerce ses effets en inhibant l'enzyme H+/K±ATPase dans les cellules pariétales gastriques. Cette enzyme est responsable de la dernière étape de la production d'acide gastrique. En se liant de manière covalente aux groupes sulfhydryle des cystéines de l'enzyme, l'esoméprazole bloque efficacement la sécrétion d'acide. Cette inhibition est irréversible, et une nouvelle synthèse enzymatique est nécessaire pour reprendre la production d'acide .

Composés similaires :

Oméprazole : Le mélange racémique des isomères S et R.

Pantoprazole : Un autre IPP ayant un mécanisme d'action similaire.

Lansoprazole : Un IPP utilisé pour des indications similaires.

Comparaison :

Esoméprazole vs Oméprazole : L'esoméprazole est l'isomère S de l'oméprazole et s'est avéré fournir une suppression d'acide plus constante.

Esoméprazole vs Pantoprazole : Tous deux ont une efficacité similaire, mais l'esoméprazole peut avoir une durée d'action plus longue.

Esoméprazole vs Lansoprazole : L'esoméprazole a un profil pharmacocinétique légèrement différent, offrant des avantages dans certaines populations de patients

L'esoméprazole (sel de magnésium) se distingue par sa forme isomérique spécifique, offrant une pharmacocinétique plus prévisible et potentiellement de meilleurs résultats cliniques pour les patients atteints de troubles liés à l'acidité.

Applications De Recherche Scientifique

Esomeprazole (magnesium salt) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of proton pump inhibitors.

Biology: Investigated for its effects on gastric acid secretion and its role in cellular processes.

Medicine: Extensively used in clinical trials to evaluate its efficacy in treating acid-related disorders.

Industry: Employed in the formulation of pharmaceutical products for the treatment of GERD and other acid-related conditions

Mécanisme D'action

Esomeprazole (magnesium salt) exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to the sulfhydryl groups of cysteines on the enzyme, esomeprazole effectively blocks acid secretion. This inhibition is irreversible, and new enzyme synthesis is required to resume acid production .

Comparaison Avec Des Composés Similaires

Omeprazole: The racemic mixture of S- and R-isomers.

Pantoprazole: Another PPI with a similar mechanism of action.

Lansoprazole: A PPI used for similar indications.

Comparison:

Esomeprazole vs. Omeprazole: Esomeprazole is the S-isomer of omeprazole and has been shown to provide more consistent acid suppression.

Esomeprazole vs. Pantoprazole: Both have similar efficacy, but esomeprazole may have a longer duration of action.

Esomeprazole vs. Lansoprazole: Esomeprazole has a slightly different pharmacokinetic profile, offering advantages in certain patient populations

Esomeprazole (magnesium salt) stands out due to its specific isomeric form, providing more predictable pharmacokinetics and potentially better clinical outcomes for patients with acid-related disorders.

Propriétés

InChI |

InChI=1S/C17H19N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m0./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEUGMWHWPYFDD-JIDHJSLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19MgN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)